

# Spectroscopic Profile of Cirsiumaldehyde: A Technical Guide

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This technical guide provides a comprehensive overview of the spectroscopic data for **Cirsiumaldehyde**, a naturally occurring aldehyde with potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and natural product synthesis.

**Cirsiumaldehyde**, also known by its systematic name 5,5'-[oxybis(methylene)]bis(2-furancarboxaldehyde) or as OBMF, is a furan derivative with the molecular formula C<sub>12</sub>H<sub>10</sub>O<sub>5</sub> and a molecular weight of 234.20 g/mol .[1][2] Its structure features two furan rings linked by an ether bridge, with each ring bearing an aldehyde functional group. This unique chemical architecture makes it a subject of interest for its potential biological activities, including anti-inflammatory and antioxidant properties.[3][4][5]

# **Spectroscopic Data**

The following tables summarize the key spectroscopic data for **Cirsiumaldehyde**, providing a reference for its identification and characterization.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

Table 1: <sup>1</sup>H NMR Spectral Data of **Cirsiumaldehyde** 



| Proton Assignment    | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant<br>(J, Hz) |
|----------------------|-------------------------|--------------|------------------------------|
| -CHO                 | 9.64                    | S            | -                            |
| =CH (furan ring)     | 7.22                    | d            | 4.0                          |
| =CH (furan ring)     | 6.58                    | d            | 4.0                          |
| -O-CH <sub>2</sub> - | 4.64                    | S            | -                            |

Table 2: 13C NMR Spectral Data of Cirsiumaldehyde

| Carbon Assignment                        | Chemical Shift (δ, ppm) |
|--|-------------------------|
| -CHO                                     | 177.7                   |
| C (furan ring, C=O attached)             | 157.2                   |
| C (furan ring, CH <sub>2</sub> attached) | 152.7                   |
| =CH (furan ring)                         | 121.9                   |
| =CH (furan ring)                         | 111.9                   |
| -O-CH <sub>2</sub> -                     | 64.6                    |

# Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for Cirsiumaldehyde



| Functional Group | Characteristic Absorption (cm <sup>-1</sup> ) | Intensity |
|------------------|---|-----------|
| C-H (aldehyde)   | ~2850 and ~2750                               | Medium    |
| C=O (aldehyde)   | 1700 - 1680                                   | Strong    |
| C=C (furan ring) | 1600 - 1500                                   | Medium    |
| C-O-C (ether)    | 1250 - 1050                                   | Strong    |
| C-H (furan ring) | ~3100   | Medium    |

## **Mass Spectrometry (MS)**

Table 4: Predicted Mass Spectrometry Data for Cirsiumaldehyde

| lon     | m/z (calculated) |
|---------|------------------|
| [M]+    | 234.05           |
| [M+H]+  | 235.06           |
| [M+Na]+ | 257.04           |

# **Experimental Protocols**

The following sections detail the general methodologies for acquiring the spectroscopic data presented above.

### **NMR Spectroscopy**

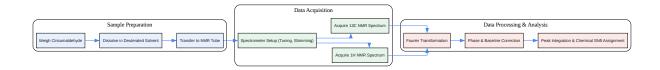
High-resolution <sup>1</sup>H and <sup>13</sup>C NMR spectra are typically acquired on a 400 MHz or higher field NMR spectrometer. A standard experimental protocol would involve:

- Sample Preparation: Dissolving 5-10 mg of purified **Cirsiumaldehyde** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>). Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing.
- Data Acquisition:



- <sup>1</sup>H NMR: A standard single-pulse experiment is used with a pulse angle of 30-45 degrees, a spectral width of approximately 15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are accumulated to achieve a good signal-to-noise ratio.
- <sup>13</sup>C NMR: A proton-decoupled single-pulse experiment is employed with a spectral width of around 220 ppm. Due to the lower natural abundance of the <sup>13</sup>C isotope, a larger number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are generally required.
- Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

The logical workflow for NMR data acquisition and analysis is depicted in the following diagram.



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NMR Data Acquisition and Analysis Workflow

#### Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. A typical procedure includes:

• Sample Preparation: A small amount of the solid **Cirsiumaldehyde** is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr



pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.

- Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>. A background spectrum of the empty ATR crystal or a pure KBr pellet is first collected and automatically subtracted from the sample spectrum.
- Data Analysis: The resulting spectrum, plotted as transmittance or absorbance versus wavenumber, is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

The general workflow for FTIR analysis is outlined below.



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FTIR Analysis Workflow

## Mass Spectrometry (MS)

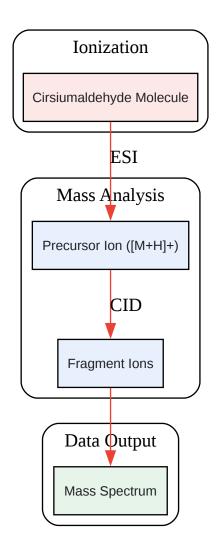
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). A general protocol for ESI-MS would be:

- Sample Preparation: A dilute solution of **Cirsiumaldehyde** is prepared in a suitable solvent (e.g., methanol, acetonitrile) and introduced into the ion source of the mass spectrometer via direct infusion or after LC separation.
- Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule, which generates protonated molecules ([M+H]+) or other adducts in the gas phase.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).



 Fragmentation Analysis (MS/MS): To obtain structural information, tandem mass spectrometry (MS/MS) can be performed. The precursor ion of interest (e.g., the [M+H]<sup>+</sup> ion of Cirsiumaldehyde) is selected, fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed.

A logical relationship for mass spectrometry analysis is shown below.



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Mass Spectrometry Analysis Logic

# **Signaling Pathways**

While specific signaling pathways directly modulated by **Cirsiumaldehyde** have not been extensively elucidated, studies on extracts from the Cirsium genus, rich in various bioactive



compounds, suggest potential involvement in anti-inflammatory and antioxidant pathways. For instance, compounds from Cirsium species have been shown to inhibit the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] The underlying mechanisms may involve the modulation of key signaling cascades like the NF-kB and JNK pathways.[4] Furthermore, the antioxidant effects of Cirsium extracts are thought to be mediated, in part, through the activation of the Nrf2/HO-1 signaling pathway.[4] Further research is warranted to specifically delineate the molecular targets and signaling pathways of **Cirsiumaldehyde**.

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